

# Fosmanogepix: A Novel Antifungal Demonstrates Potent Efficacy Against PanResistant Candida auris

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Fosmanogepix |           |
| Cat. No.:            | B1192866     | Get Quote |

A comparative analysis of the first-in-class antifungal agent, **fosmanogepix**, reveals significant in vitro activity against pan-resistant Candida auris isolates, offering a promising alternative in the face of widespread antifungal resistance.

Candida auris, a multidrug-resistant yeast, poses a significant global health threat due to its association with nosocomial outbreaks and high mortality rates.[1] The emergence of panresistant strains, those resistant to all three major classes of available antifungal drugs (azoles, echinocandins, and polyenes), has created an urgent need for novel therapeutics with a unique mechanism of action.[2][3] **Fosmanogepix**, a first-in-class antifungal agent, has demonstrated notable efficacy against these highly resistant isolates.[4][5]

**Fosmanogepix** is a prodrug that is rapidly converted in vivo to its active moiety, manogepix.[4] [6] Manogepix targets a novel fungal enzyme, Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer 1), which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors.[4][7][8][9] Inhibition of Gwt1 disrupts the localization of critical mannoproteins to the fungal cell wall, compromising cell wall integrity and leading to fungal cell death.[9] This unique mechanism of action allows **fosmanogepix** to bypass the common resistance mechanisms developed by C. auris against other antifungal classes.[9]

# **Comparative In Vitro Efficacy**



In vitro susceptibility testing of a large panel of clinical, environmental, and surveillance isolates of C. auris from New York, including pan-resistant isolates, demonstrated the potent activity of manogepix.[5] The results, summarized in the table below, highlight the low minimum inhibitory concentrations (MICs) of manogepix against these challenging isolates compared to conventional antifungal agents.

| Antifungal<br>Agent | Drug Class     | MIC Range<br>(μg/mL) | MIC₅₀<br>(μg/mL) | MIC90<br>(μg/mL) | Geometric<br>Mean MIC<br>(µg/mL) |
|---------------------|----------------|----------------------|------------------|------------------|----------------------------------|
| Manogepix           | Gwt1 Inhibitor | 0.008 - 0.015        | 0.015            | 0.015            | 0.013                            |
| Fluconazole         | Azole          | 32 - ≥64             | -                | -                | -                                |
| Voriconazole        | Azole          | -                    | -                | -                | -                                |
| Itraconazole        | Azole          | -                    | -                | -                | -                                |
| Posaconazol<br>e    | Azole          | -                    | -                | -                | -                                |
| Amphotericin<br>B   | Polyene        | -                    | -                | -                | -                                |
| Anidulafungin       | Echinocandin   | -                    | -                | -                | -                                |
| Caspofungin         | Echinocandin   | -                    | -                | -                | -                                |
| Micafungin          | Echinocandin   | -                    | -                | -                | -                                |

Data for comparator drugs against pan-resistant isolates is often reported as resistant, with specific MIC values not always provided in comparative studies. The table reflects the potent activity of manogepix against isolates resistant to these other agents.[5] A study on Indian isolates showed 84% resistance to fluconazole, with MICs between 32 and ≥64 µg/mL.[10]

### **Clinical Evidence**

A Phase 2, multicenter, open-label, single-arm study evaluated the efficacy and safety of **fosmanogepix** for the treatment of candidemia caused by C. auris in patients with limited treatment options.[11] In this study, nine participants in intensive care units in South Africa



received intravenous **fosmanogepix**. The treatment success rate at the end of study treatment, as assessed by an independent data review committee, was 89% (8 out of 9 participants), with a 30-day survival rate of also 89%.[11] Importantly, no treatment-related adverse events or discontinuations of the study drug were reported.[11] The in vitro susceptibility testing of the C. auris isolates from these patients showed very low MICs for **fosmanogepix**, ranging from 0.008 to 0.015 µg/mL.[11]

# **Mechanisms of Resistance to Comparator Antifungals**

The widespread resistance of C. auris to existing antifungals is a major clinical challenge.

- Azole Resistance: Over 90% of C. auris clinical isolates are resistant to fluconazole.[12]
   Resistance mechanisms are diverse and often combined, including mutations in the target
   enzyme gene (ERG11) and the upregulation of efflux pumps (e.g., Cdr1 and Mdr1) through
   mutations in transcription factors like TAC1b and MRR1.[13][14][15] Reduced drug uptake
   has also been identified as a potential resistance mechanism in C. auris.[16]
- Polyene (Amphotericin B) Resistance: While amphotericin B has been a last-resort
  treatment, resistance is increasingly reported, with some studies showing over 30% of
  isolates being resistant.[17][18] The exact mechanisms of resistance are still being
  investigated but are thought to involve alterations in the cell membrane's ergosterol content.
- Echinocandin Resistance: Echinocandins are often the first-line therapy for C. auris infections.[2] However, resistance is emerging, primarily due to mutations in the hot spot regions of the FKS1 gene, which encodes the target enzyme β-1,3-D-glucan synthase.[19]
   [20]

# Experimental Protocols Antifungal Susceptibility Testing (AFST)

The in vitro efficacy data presented was primarily generated using the broth microdilution (BMD) method, which is the reference method recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[21][22]



Broth Microdilution Method (as per CLSI M27-A4/M60):

- Isolate Preparation: C. auris isolates are cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
- Inoculum Preparation: A suspension of the yeast is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of 0.5 x 10<sup>3</sup> to 2.5 x 10<sup>3</sup> cells/mL in the test wells.
- Antifungal Agent Preparation: The antifungal agents are serially diluted in RPMI-1640 medium in 96-well microtiter plates to achieve a range of concentrations.
- Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24 hours.
- MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a 50% reduction in turbidity) compared to the growth control well.

# Visualizing the Data





Click to download full resolution via product page





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. mdpi.com [mdpi.com]
- 2. Candida auris: From Multidrug Resistance to Pan-Resistant Strains PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Fosmanogepix: The Novel Anti-Fungal Agent's Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Fosmanogepix Wikipedia [en.wikipedia.org]
- 8. What is Fosmanogepix used for? [synapse.patsnap.com]
- 9. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and Antifungal Drug Susceptibility Pattern of Candida auris in India PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical efficacy and safety of a novel antifungal, Fosmanogepix, in patients with candidemia caused by Candida auris: results from a Phase 2 trial [repository.up.ac.za]
- 12. Azole resistance in Candida auris: mechanisms and combinatorial therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Upc2-mediated mechanisms of azole resistance in Candida auris PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. microbiologyresearch.org [microbiologyresearch.org]
- 17. In Vivo Efficacy of Amphotericin B against Four Candida auris Clades PMC [pmc.ncbi.nlm.nih.gov]
- 18. Overcoming amphotericin B resistance in Candida auris using the antiemetic drug rolapitant PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Echinocandin Resistance in Candida auris Occurs in the Murine Gastrointestinal Tract Due to FKS1 Mutations PMC [pmc.ncbi.nlm.nih.gov]
- 21. Diagnostic Approaches for Candida auris: A Comprehensive Review of Screening, Identification, and Susceptibility Testing[v1] | Preprints.org [preprints.org]



- 22. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- To cite this document: BenchChem. [Fosmanogepix: A Novel Antifungal Demonstrates
  Potent Efficacy Against Pan-Resistant Candida auris]. BenchChem, [2025]. [Online PDF].
  Available at: [https://www.benchchem.com/product/b1192866#fosmanogepix-efficacy-in-pan-resistant-candida-auris-isolates]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com